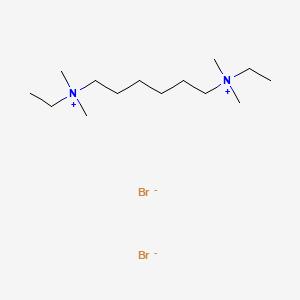
Ammonium, hexamethylenebis(dimethylethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) is a quaternary ammonium compound known for its surfactant properties. This compound is part of the gemini surfactants family, which are characterized by having two hydrophilic head groups and two hydrophobic tails linked by a spacer . These unique structural features confer enhanced surface activity and antimicrobial properties, making it a valuable compound in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(dimethylethyl-, dibromide) typically involves the reaction of hexamethylene-1,6-dibromide with dimethylethylamine. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hexamethylene-1,6-diol .
Applications De Recherche Scientifique
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ammonium, hexamethylenebis(dimethylethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another gemini surfactant with similar antimicrobial properties.
Hexamethylenebis(triethylammonium bromide): Known for its use in nucleophilic substitution reactions.
Uniqueness
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles and vesicles also makes it a valuable compound in drug delivery systems .
Propriétés
Numéro CAS |
3614-32-2 |
|---|---|
Formule moléculaire |
C14H34BrN2+ |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
ethyl-[6-[ethyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H34N2.BrH/c1-7-15(3,4)13-11-9-10-12-14-16(5,6)8-2;/h7-14H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
RLALGMUCDPIDOK-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-].[Br-] |
SMILES canonique |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















